molecular formula C23H26N2O2 B2881004 4-[(4-Benzylpiperazin-1-yl)methyl]-7,8-dimethylchromen-2-one CAS No. 784167-11-9

4-[(4-Benzylpiperazin-1-yl)methyl]-7,8-dimethylchromen-2-one

Cat. No.: B2881004
CAS No.: 784167-11-9
M. Wt: 362.473
InChI Key: PZYPIHZOVTVBPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-Benzylpiperazin-1-yl)methyl]-7,8-dimethylchromen-2-one is a synthetic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a chromen-2-one core with a benzylpiperazine moiety, which contributes to its unique chemical and biological properties.

Mechanism of Action

Target of Action

The primary targets of “4-[(4-Benzylpiperazin-1-yl)methyl]-7,8-dimethylchromen-2-one” are oxidoreductase proteins . These proteins play a crucial role in biological systems as they are involved in oxidation-reduction processes, which are vital for energy production and detoxification.

Mode of Action

The compound interacts with its targets, the oxidoreductase proteins, by binding to their active sites . This interaction can lead to changes in the protein’s function, potentially inhibiting its activity. The exact nature of these changes would depend on the specific protein and the binding site of the compound.

Biochemical Pathways

The compound’s interaction with oxidoreductase proteins could affect various biochemical pathways. Oxidoreductases are involved in numerous metabolic processes, including the electron transport chain, a crucial component of cellular respiration. By inhibiting these proteins, the compound could potentially disrupt these pathways, leading to downstream effects such as reduced energy production .

Result of Action

The compound has been found to exhibit significant antibacterial and antifungal activity . This suggests that its interaction with oxidoreductase proteins could result in the inhibition of microbial growth, although the exact molecular and cellular effects would depend on the specific microorganism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Benzylpiperazin-1-yl)methyl]-7,8-dimethylchromen-2-one typically involves the reductive amination of 7,8-dimethylchromen-2-one with 4-benzylpiperazine. The reaction is carried out in the presence of a reducing agent such as sodium cyanoborohydride in methanol . The reaction conditions are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is designed to be efficient and cost-effective, with considerations for the availability of raw materials and the scalability of the reaction conditions. The use of continuous flow reactors and advanced purification techniques can enhance the production efficiency and product quality.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Benzylpiperazin-1-yl)methyl]-7,8-dimethylchromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can modify the chromen-2-one core or the piperazine moiety.

    Substitution: Substitution reactions can occur at the benzyl or piperazine groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the chromen-2-one core, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It exhibits significant antimicrobial activity against various bacterial and fungal strains.

    Medicine: The compound has potential therapeutic applications, including anticancer, anti-inflammatory, and antiviral activities.

    Industry: It can be used in the development of new materials and as a precursor for the synthesis of other bioactive compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-Benzylpiperazin-1-yl)methyl]-7,8-dimethylchromen-2-one is unique due to its specific combination of the chromen-2-one core and benzylpiperazine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and therapeutic applications.

Properties

IUPAC Name

4-[(4-benzylpiperazin-1-yl)methyl]-7,8-dimethylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2/c1-17-8-9-21-20(14-22(26)27-23(21)18(17)2)16-25-12-10-24(11-13-25)15-19-6-4-3-5-7-19/h3-9,14H,10-13,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZYPIHZOVTVBPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=CC(=O)O2)CN3CCN(CC3)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201322546
Record name 4-[(4-benzylpiperazin-1-yl)methyl]-7,8-dimethylchromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201322546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49646360
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

784167-11-9
Record name 4-[(4-benzylpiperazin-1-yl)methyl]-7,8-dimethylchromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201322546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.